Cas no 91990-88-4 (4-(N-Succinimidylcarboxy)benzophenone)

4-(N-Succinimidylcarboxy)benzophenone structure
91990-88-4 structure
Nome do Produto:4-(N-Succinimidylcarboxy)benzophenone
N.o CAS:91990-88-4
MF:C18H13NO5
MW:323.299525022507
MDL:MFCD00058572
CID:800283
PubChem ID:135726902

4-(N-Succinimidylcarboxy)benzophenone Propriedades químicas e físicas

Nomes e Identificadores

    • Benzoic acid,4-benzoyl-, 2,5-dioxo-1-pyrrolidinyl ester
    • 4-(N-Succinimidylcarboxy)benzophenone
    • N-Succinimidyl 4-Benzoylbenzoate
    • 4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester]
    • (2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate
    • 4-benzoylbenzoate NHS ester
    • 4-Benzoylbenzoic Acid N-Succinimidyl Ester
    • 4-Benzoylbenzoic acid succinimidyl ester
    • N-hydroxysuccinimidyl-4-benzoylbenzoate
    • p-benzoylbenzoic acid N-hydroxysuccinimide ester
    • 2,5-dioxopyrrolidin-1-yl 4-benzoylbenzoate
    • 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione
    • N-Succinimidyl4-Benzoylbenzoate
    • MVQNJLJLEGZFGP-UHFFFAOYSA-N
    • 5569AH
    • 4-benzoylbenzoicacid-succinimidyl ester
    • 4-Benzoylbenzoic acid,succinimidyl ester
    • 4-Benzoylbenzoic acid, succinimidyl ester
    • 4-
    • AS
    • 2,5-Pyrrolidinedione, 1-[(4-benzoylbenzoyl)oxy]- (9CI)
    • 4-Benzoylbenzoic acid N-hydroxysuccinimide
    • 91990-88-4
    • 4-Benzoylbenzoic acid N-succinimidyl ester, 97%
    • CS-0181326
    • 4-benzoylbenzoic acid N-hydroxy-*succinimide ester
    • 1-[(4-benzoylbenzoyl)oxy] pyrrolidine-2,5-dione
    • MFCD00058572
    • AS-10345
    • AKOS025312397
    • SCHEMBL76714
    • T73071
    • 2,5-dioxopyrrolidin-1-yl4-benzoylbenzoate
    • LCZC2378
    • DTXSID70376325
    • S0863
    • DB-081113
    • MDL: MFCD00058572
    • Inchi: 1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2
    • Chave InChI: MVQNJLJLEGZFGP-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)ON1C(=O)CCC1=O

Propriedades Computadas

  • Massa Exacta: 323.07900
  • Massa monoisotópica: 323.07937252 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 24
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 514
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Peso Molecular: 323.3
  • XLogP3: 2.2
  • Superfície polar topológica: 80.8

Propriedades Experimentais

  • Ponto de Fusão: 207.0 to 211.0 deg-C
  • PSA: 80.75000
  • LogP: 2.07630

4-(N-Succinimidylcarboxy)benzophenone Informações de segurança

4-(N-Succinimidylcarboxy)benzophenone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Cooke Chemical
A6228712-250MG
4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester]
91990-88-4 >97.0%(HPLC)
250mg
RMB 639.20 2025-02-21
SHENG KE LU SI SHENG WU JI SHU
sc-209864-25 mg
4-(N-Succinimidylcarboxy)benzophenone,
91990-88-4
25mg
¥2,256.00 2023-07-11
TRC
S690283-10mg
4-(N-Succinimidylcarboxy)benzophenone
91990-88-4
10mg
$ 58.00 2023-09-06
TRC
S690283-100mg
4-(N-Succinimidylcarboxy)benzophenone
91990-88-4
100mg
$127.00 2023-05-17
TRC
S690283-250mg
4-(N-Succinimidylcarboxy)benzophenone
91990-88-4
250mg
$339.00 2023-05-17
Chemenu
CM529690-100mg
2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate
91990-88-4 98%
100mg
$79 2023-01-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N34890-1g
(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate
91990-88-4
1g
¥7268.0 2021-09-04
Cooke Chemical
A6228712-1G
4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester]
91990-88-4 >97.0%(HPLC)
1g
RMB 2044.80 2025-02-21
eNovation Chemicals LLC
D751293-1g
4-BENZOYLBENZOIC ACID SUCCINIMIDYL ESTER
91990-88-4 98.0%
1g
$185 2024-06-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
775924-500MG
4-Benzoylbenzoic acid N-succinimidyl ester
91990-88-4 97%
500MG
¥2854.57 2022-02-24

4-(N-Succinimidylcarboxy)benzophenone Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  3 h, rt
Referência
Photoproximity profiling of protein-protein interactions in cells
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condições de reacção
1.1 Solvents: Methanol ,  Dichloromethane ;  24 h, 25 °C
Referência
N-Hydroxysuccinimide-activated esters as a functionalization agent for amino cellulose: synthesis and solid-state NMR characterization
Groszewicz, Pedro B.; Mendes, Pedro; Kumari, Bharti; Lins, Jonas; Biesalski, Markus; et al, Cellulose (Dordrecht, 2020, 27(3), 1239-1254

Synthetic Routes 3

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride
Referência
Site-specific, covalent bioconjugation of proteins
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: 1,4-Dioxane ;  0 °C; 21 h, rt
1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ;  30 min, rt
Referência
Active/Inactive Dual-Probe System for Selective Photoaffinity Labeling of Small Molecule-Binding Proteins
Sakurai, Kaori; Tawa, Masaki; Okada, Ayumi; Yamada, Rika; Sato, Noriyuki; et al, Chemistry - An Asian Journal, 2012, 7(7), 1567-1571

Synthetic Routes 5

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol ,  Dichloromethane ;  24 h, rt
Referência
Photoreactive polymers, method for producing wet-strength paper products, and wet-strength paper product
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção
Referência
Design and synthesis of fluorescent glycolipid photoaffinity probes and their photoreactivity
Sakurai, Kaori; Yamaguchi, Tamayo; Mizuno, Sakae, Bioorganic & Medicinal Chemistry Letters, 2016, 26(20), 5110-5115

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethyl sulfoxide ;  15 h, rt
Referência
Preparation and characterization of nonfouling polymer brushes on poly(ethylene terephthalate) film surfaces
Li, Jiehua; Tan, Dongsheng; Zhang, Xiaoqing; Tan, Hong; Ding, Mingming; et al, Colloids and Surfaces, 2010, 78(2), 343-350

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  4 h, 0 °C
Referência
New photoactivatable analogs of glutathione disulfide
Bernardi, Dan; Dicko, Amadou; Kirsch, Gilbert, Synthesis, 2006, (3), 509-513

Synthetic Routes 9

Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1.5 h, rt
Referência
Flexible and General Synthesis of Functionalized Phosphoisoprenoids for the Study of Prenylation in vivo and in vitro
Das, Debapratim; Tnimov, Zakir; Nguyen, Uyen T. T.; Thimmaiah, Govindaraju; Lo, Harriet; et al, ChemBioChem, 2012, 13(5), 674-683

Synthetic Routes 10

Condições de reacção
Referência
A novel strategy to graft RGD peptide on biomaterials surfaces for endothelization of small-diameter vascular grafts and tissue engineering blood vessel
Li, Jiehua; Ding, Mingming; Fu, Qiang; Tan, Hong; Xie, Xingyi; et al, Journal of Materials Science: Materials in Medicine, 2008, 19(7), 2595-2603

Synthetic Routes 11

Condições de reacção
Referência
Preparation of lactonolactone amide derivatives and their polymers with UV absorbability
, Japan, , ,

Synthetic Routes 12

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  overnight, rt
Referência
Synthesis and application of a photoaffinity analog of dehydroepiandrosterone (DHEA)
Olivo, Horacio F.; Perez-Hernandez, Nury; Liu, Dongmin; Iruthayanathan, Mary; O'Leary, Brianne; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1153-1155

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  overnight, 50 °C
Referência
Preparation of polycyclic epoxides and compositions thereof with anti-cancer activities
, World Intellectual Property Organization, , ,

4-(N-Succinimidylcarboxy)benzophenone Raw materials

4-(N-Succinimidylcarboxy)benzophenone Preparation Products

4-(N-Succinimidylcarboxy)benzophenone Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.